molecular formula C16H15N5O B13735585 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B13735585
M. Wt: 293.32 g/mol
InChI Key: UCNOKOMOLVUPOP-SFQUDFHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l474878-1ea involves the reaction of 1H-benzotriazole-1-propanoic acid with phenylmethylenehydrazide. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Salor-int l474878-1ea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Salor-int l474878-1ea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Salor-int l474878-1ea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salor-int l474878-1ea is unique due to its specific combination of benzotriazole and hydrazide functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide

InChI

InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+

InChI Key

UCNOKOMOLVUPOP-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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